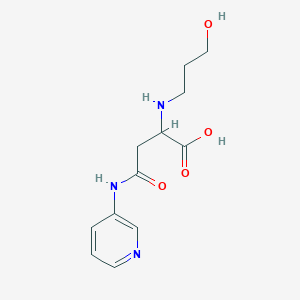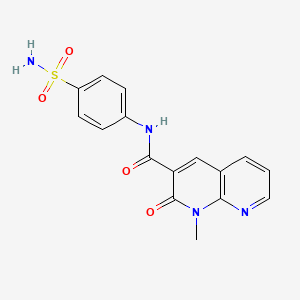
1-methyl-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-methyl-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of biology and medicine. This compound is commonly referred to as 'compound X' in scientific literature and is known for its unique chemical structure and properties.
Scientific Research Applications
Cytotoxic Activity
Research has shown that carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, which share a structural similarity with the specified compound, exhibit potent cytotoxicity against cancer cell lines such as murine P388 leukemia and Lewis lung carcinoma (LLTC). Some derivatives have been found to possess IC50 values less than 10 nM, indicating their potential as powerful anticancer agents. Notably, a derivative bearing a 2-(4-fluorophenyl) group demonstrated significant in vivo efficacy against colon 38 tumors in mice, suggesting the therapeutic promise of these compounds in cancer treatment (Deady, Rogers, Zhuang, Baguley, & Denny, 2005).
Antibacterial Evaluation
Another study focused on the synthesis and initial evaluation of 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid esters, carbonitriles, and carboxamides for their efficacy against Escherichia coli infections in mice. The study identified two derivatives with protective effects against E. coli and several other gram-negative bacterial pathogenic infections, highlighting the antimicrobial potential of this class of compounds (Santilli, Scotese, & Yurchenco, 1975).
Novel Heterocyclic Systems
Further chemical exploration has led to the development of novel heterocyclic systems involving aminonaphthyridinones, demonstrating the versatility of naphthyridine derivatives in creating new chemical entities with potential biological activities. This area of research underscores the value of naphthyridine derivatives in expanding the chemical space for drug discovery and development (Deady & Devine, 2006).
properties
IUPAC Name |
1-methyl-2-oxo-N-(4-sulfamoylphenyl)-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4S/c1-20-14-10(3-2-8-18-14)9-13(16(20)22)15(21)19-11-4-6-12(7-5-11)25(17,23)24/h2-9H,1H3,(H,19,21)(H2,17,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPSWWZQQFZEJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone](/img/structure/B2363274.png)
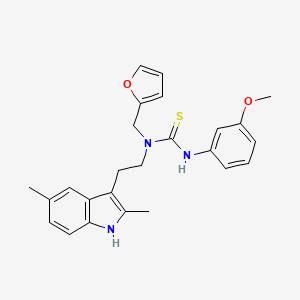
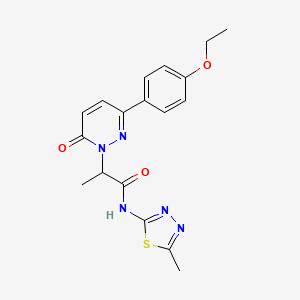
![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-methylbenzoate](/img/structure/B2363281.png)

![N-cyclopropyl-N-[(4-methoxyphenyl)methyl]-3-nitrobenzene-1-sulfonamide](/img/structure/B2363286.png)
![dimethyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}terephthalate](/img/structure/B2363287.png)
![4-cyano-N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2363288.png)
![(2-Methyl-2,3-dihydroindol-1-yl)-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]methanone](/img/structure/B2363290.png)

![6-Propylpyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride](/img/structure/B2363292.png)
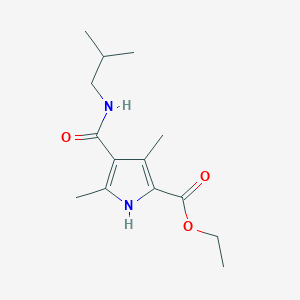
![3-[1-(2-Fluoro-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxo-propionitrile](/img/structure/B2363296.png)
